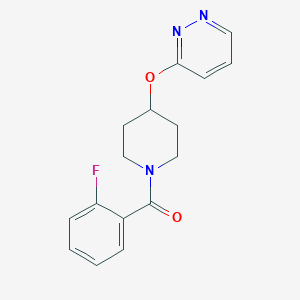
(2-Fluorophenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluorophenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a derivative of piperidine, which is a heterocyclic organic compound that is commonly used as a building block in the synthesis of various pharmaceuticals. The synthesis method of this compound involves the use of several chemical reagents and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Pain Management and Neuropathic Pain
(2-Fluorophenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone, through its involvement in specific receptor activations, has shown promising results in pain management, particularly in neuropathic pain. Studies have indicated that compounds with similar structural components can activate 5-HT(1A) receptors, offering potential curative-like actions on allodynia following spinal cord injury, indicating a profound impact on pathological pain management. This kind of receptor activation suggests a novel mechanism of analgesia that might extend to various neuropathic pain conditions, including trigeminal neuropathic pain, presenting a significant advancement in pain management strategies (Colpaert et al., 2004) (Deseure et al., 2002).
Anticancer and Antimicrobial Applications
Moreover, derivatives of similar compounds have shown potential in anticancer and antimicrobial applications. The synthesis of related compounds has been aimed at evaluating their antiproliferative activity and structure, suggesting a possible role in fighting cancer and microbial infections. This aspect is especially critical in the synthesis of novel therapeutic agents that can address resistance mechanisms in cancer and infectious diseases (Prasad et al., 2018) (Kumar et al., 2012).
Synthesis and Structural Analysis
The compound's synthesis and structural analysis have been extensively studied, providing a foundation for further chemical and pharmacological investigations. The crystalline structure and molecular interactions offer insights into its stability and reactivity, which are crucial for drug development processes. These studies not only underscore the importance of structural analysis in understanding compound behavior but also highlight the potential for developing new derivatives with enhanced therapeutic properties (Huang et al., 2021).
Propiedades
IUPAC Name |
(2-fluorophenyl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c17-14-5-2-1-4-13(14)16(21)20-10-7-12(8-11-20)22-15-6-3-9-18-19-15/h1-6,9,12H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEOPWQQTYBSJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
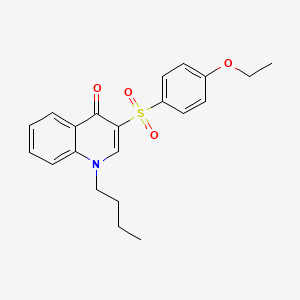
![2-Chloro-N-[1-(7H-purin-6-yl)piperidin-4-yl]propanamide](/img/structure/B2761570.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B2761571.png)
![(Z)-4-chloro-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2761573.png)
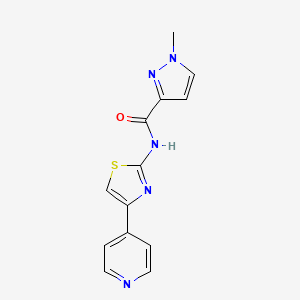
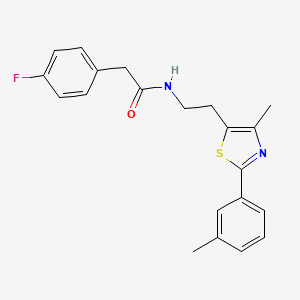




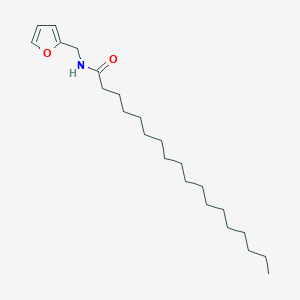
![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2761583.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate](/img/structure/B2761584.png)

